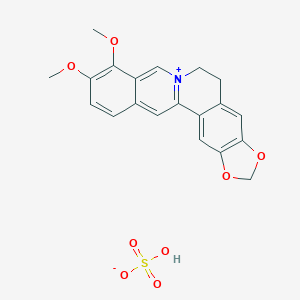
Berberine sulfate
Descripción general
Descripción
Synthesis Analysis
The synthesis of berberine and its derivatives, including berberine sulfate, involves modifying the functional groups of berberine to enhance its pharmacological activity. Studies suggest that the introduction of heterocyclic rings of different sizes into berberine could further improve its efficacy and safety for clinical use (Jin, Khadka, & Cho, 2016).
Molecular Structure Analysis
Berberine is characterized by its isoquinoline alkaloid structure, which contributes to its wide range of pharmacological effects. The modification of berberine's structure, such as altering atoms and the skeleton size, is rare but suggested as a beneficial approach for drug development (Jin, Khadka, & Cho, 2016).
Chemical Reactions and Properties
Berberine and its derivatives undergo various chemical reactions that influence their pharmacological activities. The modification of berberine's functional groups significantly affects its activity, suggesting the importance of structural modification in drug development (Jin, Khadka, & Cho, 2016).
Physical Properties Analysis
The physical properties of berberine, including its solubility and bioavailability, are crucial for its pharmacological effectiveness. The poor solubility and bioavailability of berberine have been challenges, leading to efforts to enhance these properties through structural modifications and formulation development (Murakami, Bodor, & Bodor, 2023).
Chemical Properties Analysis
Berberine's chemical properties, such as its interaction with cellular targets and the inhibition of various enzymes and receptors, are fundamental to its therapeutic effects. Its mechanism of action includes the inhibition of oxidative stress, anti-inflammatory activities, and modulation of metabolic pathways, which are influenced by its chemical structure and properties (Li, Geng, Jiang, & Kong, 2014).
Aplicaciones Científicas De Investigación
-
Diabetes and Cardiovascular Diseases
- Field : Endocrinology and Cardiology .
- Application : Berberine has been found to have therapeutic effects on diabetes and cardiovascular diseases .
- Methods : Both animal and clinical researches have demonstrated the therapeutic effects of Berberine on these diseases .
- Results : Berberine has a positive effect on several physiological processes, including glucose and lipid metabolism, inflammation, oxidative stress, and endothelial function. It can also augment insulin responsiveness .
-
Cancer
- Field : Oncology .
- Application : Berberine has been found to inhibit tumor growth and promote apoptosis in cancer cells .
- Methods : The methods of application include both in vitro and in vivo studies .
- Results : Berberine has exhibited anti-cancer properties by inhibiting tumor growth and promoting apoptosis in cancer cells .
-
Hyperlipidemia
- Field : Endocrinology .
- Application : Berberine has been found to improve hyperlipidemia .
- Methods : The methods of application include both in vitro and in vivo studies .
- Results : Research has provided evidence that the utilization of Berberine amplifies the process of cholesterol excretion from the liver into bile, which is then eliminated from the body through fecal excretion .
-
Infectious Diarrhoea
- Field : Gastroenterology .
- Application : Berberine has significant antibacterial and antipyretic effects and is a commonly used drug for treating infectious diarrhoea .
- Methods : The methods of application include both in vitro and in vivo studies .
- Results : Berberine has been found to be effective in the treatment of diarrhoea associated with various bacteria .
-
Neuroprotection
- Field : Neurology .
- Application : Berberine has been found to have neuroprotective properties .
- Methods : The methods of application include both in vitro and in vivo studies .
- Results : Berberine has been found to mitigate oxidative stress and brain injury in a mouse model of middle cerebral artery occlusion (MCAO) .
-
Alzheimer’s Disease
- Field : Neurology .
- Application : Berberine has been found to ameliorate β-amyloid pathology, hyperphosphorylation of tau, and the formation of tangles .
- Methods : The methods of application include both in vitro and in vivo studies .
- Results : Berberine has been found to have anti-inflammatory, antioxidant, and inhibiting activities of AchE and MAO via the PI3K/AKT/GSK3 signaling pathway .
-
Gut Microbiome
- Field : Microbiology .
- Application : Berberine can change the gut microbiota’s makeup by encouraging the growth of good bacteria while preventing the growth of harmful bacteria .
- Methods : The methods of application include both in vitro and in vivo studies .
- Results : Preliminary results show that Berberine can have a positive effect on the gut microbiome, but more extensive research is required to fully comprehend its effects .
-
Vascular Diseases
- Field : Vascular Medicine .
- Application : Berberine has potential as an alternative therapeutic strategy for vascular diseases .
- Methods : The methods of application include both in vitro and in vivo studies .
- Results : Berberine shows remarkable anti-inflammatory, antioxidant, antiapoptotic, and antiautophagic activity via the regulation of multiple signaling pathways .
-
Hepatic Lipid Production
- Field : Hepatology .
- Application : Berberine can inhibit hepatic lipid production .
- Methods : The methods of application include both in vitro and in vivo studies .
- Results : Berberine has been found to inhibit hepatic lipid production, increase hepatic lipid clearance, and improve insulin resistance .
-
Blood Glucose Level and Insulin Resistance
- Field : Endocrinology .
- Application : Berberine can be used to lower the blood glucose level and improve insulin resistance .
- Methods : The methods of application include both in vitro and in vivo studies .
- Results : Basic research has proven that berberine can lower the blood glucose level and improve insulin resistance .
-
Mild Cognitive Impairment
-
Central Nervous System Disorders
- Field : Neurology .
- Application : Berberine exerts a protective effect on the central nervous system .
- Methods : The methods of application include both in vitro and in vivo studies .
- Results : Berberine is a promising agent in disorders such as Alzheimer’s disease, cerebral ischemia, mental depression, anxiety and schizophrenia .
Direcciones Futuras
Propiedades
IUPAC Name |
16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18NO4.H2O4S/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2;1-5(2,3)4/h3-4,7-10H,5-6,11H2,1-2H3;(H2,1,2,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JISRTQBQFQMSLG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.OS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40979387 | |
| Record name | 9,10-Dimethoxy-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40979387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
INSOL IN CHLOROFORM /TRIHYDRATE/ | |
| Record name | BERBERINE SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2170 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Berberine sulfate | |
Color/Form |
YELLOW CRYSTALS | |
CAS RN |
633-66-9, 316-41-6 | |
| Record name | Berberine bisulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=633-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Berberine sulfate [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000633669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BERBERINE SULFATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150444 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-Dimethoxy-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40979387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Berberine hydrogen sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.180 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BERBERINE BISULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69A4M9800W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BERBERINE SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2170 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



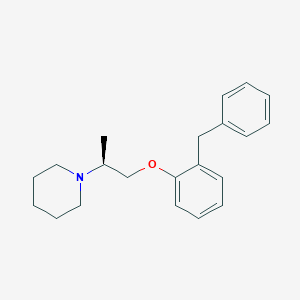
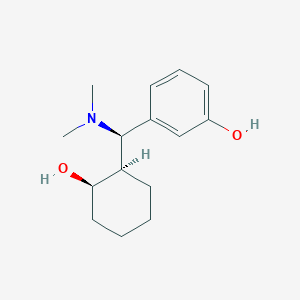

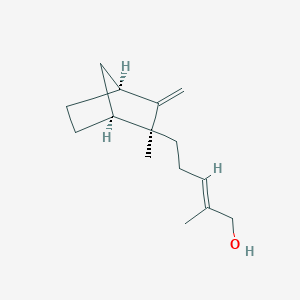
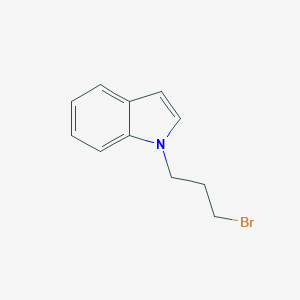
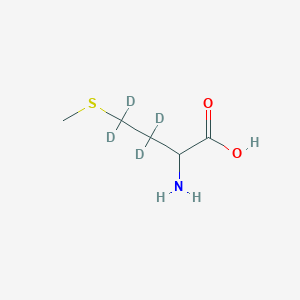
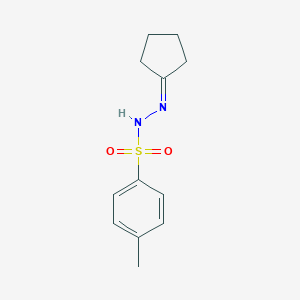
![methyl (3R)-3-[[(2R)-2-[[(2S)-2-aminopropanoyl]-methylamino]-3-(2-bromo-1H-indol-3-yl)propanoyl]amino]-3-[4-tri(propan-2-yl)silyloxyphenyl]propanoate](/img/structure/B49936.png)
![Thiazolidine,3-[(2S,3S)-2-aMino-3-Methyl-1-oxopentyl]-, (2E)-2-butenedioate (2](/img/structure/B49939.png)
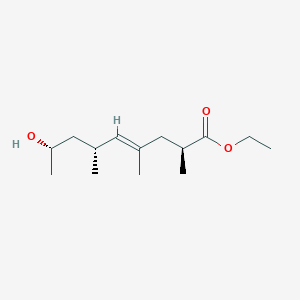
![(4S)-3-[(2S,3S)-3-Hydroxy-2,4-dimethyl-1-oxo-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B49947.png)
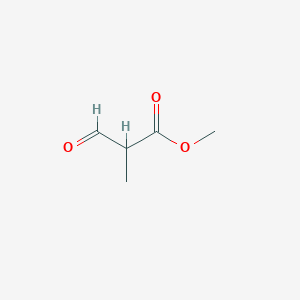
![(2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid](/img/structure/B49950.png)
